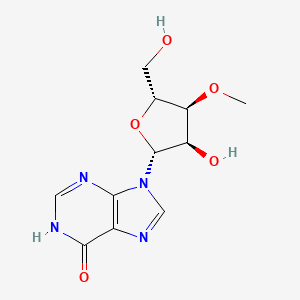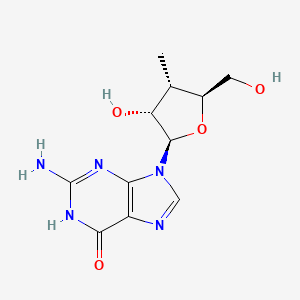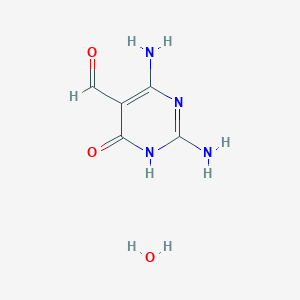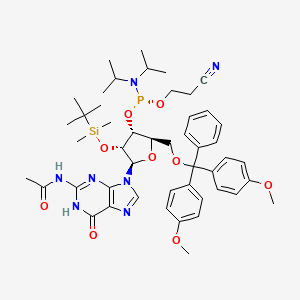
3'-O-Methylinosine
描述
3’-O-Methylinosine is a modified nucleoside derived from inosine. It is characterized by the presence of a methyl group attached to the 3’ oxygen of the ribose sugar. This compound is part of a broader class of methylated nucleosides, which play significant roles in various biological processes, including RNA modification and regulation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Methylinosine typically involves the methylation of inosine. One common method includes the use of diazomethane as a methylating agent. In this process, inosine is dissolved in a suitable solvent such as methanol, and diazomethane is added to the solution. The reaction mixture is then stirred at room temperature until the methylation is complete. The product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of 3’-O-Methylinosine follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the methylation process while minimizing the formation of by-products .
化学反应分析
Types of Reactions
3’-O-Methylinosine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base, where nucleophiles replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as ammonia or amines in an organic solvent under reflux conditions.
Major Products
Oxidation: Formation of oxidized derivatives of 3’-O-Methylinosine.
Reduction: Reduced forms of the compound, often leading to the formation of dihydro derivatives.
Substitution: Various substituted purine nucleosides depending on the nucleophile used.
科学研究应用
3’-O-Methylinosine has several scientific research applications:
Chemistry: Used as a model compound to study methylation effects on nucleosides.
Biology: Plays a role in RNA modification, influencing RNA stability and function.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a biomarker for certain diseases.
Industry: Utilized in the synthesis of modified oligonucleotides for research and therapeutic purposes.
作用机制
The mechanism of action of 3’-O-Methylinosine involves its incorporation into RNA molecules, where it can influence RNA structure and function. The methyl group at the 3’ position can affect the hydrogen bonding and base-pairing properties of the nucleoside, leading to changes in RNA folding and stability. This modification can also impact RNA-protein interactions and the overall regulation of gene expression .
相似化合物的比较
Similar Compounds
Inosine: The parent compound of 3’-O-Methylinosine, lacking the methyl group at the 3’ position.
2’-O-Methylinosine: Another methylated derivative with the methyl group at the 2’ position of the ribose.
1-Methylinosine: Methylated at the 1 position of the purine base.
Uniqueness
3’-O-Methylinosine is unique due to its specific methylation pattern, which confers distinct chemical and biological properties. Compared to inosine, 3’-O-Methylinosine exhibits altered base-pairing and hydrogen bonding characteristics, making it a valuable tool for studying RNA modifications and their effects on cellular processes .
属性
IUPAC Name |
9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5/c1-19-8-5(2-16)20-11(7(8)17)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXDBVMGRKZFRC-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C1O)N2C=NC3=C2N=CNC3=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CNC3=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436805.png)



